molecular formula C22H27N2O2+ B14965649 1-(4-Ethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

1-(4-Ethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B14965649
M. Wt: 351.5 g/mol
InChI Key: OVOVIRIYKBNDMA-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound characterized by its unique structure, which includes both ethyl and methoxy functional groups attached to a hexahydroimidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with 4-methoxyphenylamine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired hexahydroimidazo[1,2-a]pyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazo ring can be reduced under hydrogenation conditions.

    Substitution: The ethyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a fully reduced hexahydroimidazo[1,2-a]pyridine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Ethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
  • 1-(4-Ethylphenyl)-3-hydroxy-3-(4-hydroxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Uniqueness

1-(4-Ethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is unique due to its specific combination of ethyl and methoxy groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C22H27N2O2+

Molecular Weight

351.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C22H27N2O2/c1-3-17-7-11-19(12-8-17)23-16-22(25,24-15-5-4-6-21(23)24)18-9-13-20(26-2)14-10-18/h7-14,25H,3-6,15-16H2,1-2H3/q+1

InChI Key

OVOVIRIYKBNDMA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)OC)O

Origin of Product

United States

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